molecular formula C13H23NO6 B7888474 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Cat. No.: B7888474
M. Wt: 289.32 g/mol
InChI Key: PHJDCONJXLIIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a protected aspartic acid derivative widely used in peptide synthesis. Its structure features two tert-butyl-based protecting groups: a tert-butoxy ester at the C4 position and a tert-butoxycarbonyl (Boc) group at the N-terminus (α-amino group). These groups enhance solubility in organic solvents, reduce steric hindrance during coupling reactions, and provide stability under acidic conditions . The compound is often employed in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Boc Protection Followed by Tert-Butyl Esterification

This two-step approach begins with Boc protection of aspartic acid’s α-amino group, followed by tert-butyl esterification of the β-carboxylic acid.

  • Boc Protection :
    Aspartic acid is dissolved in a mixture of water and dioxane, followed by addition of Boc₂O and a base such as sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, yielding Boc-Asp-OH.

    Aspartic acid+Boc2ONaOHBoc-Asp-OH+CO2\text{Aspartic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-Asp-OH} + \text{CO}_2

    Yield: 85–90%.

  • Tert-Butyl Esterification :
    Boc-Asp-OH is treated with tert-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction occurs in anhydrous dichloromethane at room temperature for 12–16 hours.

    Boc-Asp-OH+t-BuOHDCC/DMAPBoc-Asp(OtBu)-OH\text{Boc-Asp-OH} + t\text{-BuOH} \xrightarrow{\text{DCC/DMAP}} \text{Boc-Asp(OtBu)-OH}

    Yield: 70–75% after column chromatography (eluent: dichloromethane/methanol).

Advantages : High regioselectivity; avoids overprotection.
Limitations : Requires rigorous anhydrous conditions; DCC byproduct (dicyclohexylurea) complicates purification.

Method 2: One-Pot Dual Protection Using Boc₂O and Isobutene

Industrial-scale protocols often employ gaseous isobutene for simultaneous Boc protection and tert-butyl esterification.

  • Reaction Setup :
    Aspartic acid is suspended in tert-butyl acetate with catalytic p-toluenesulfonic acid (p-TsOH). Boc₂O and isobutene are introduced under pressure (2–3 bar) at −10°C for 48–72 hours.

    Aspartic acid+Boc2O+isobutenep-TsOHBoc-Asp(OtBu)-OH\text{Aspartic acid} + \text{Boc}_2\text{O} + \text{isobutene} \xrightarrow{p\text{-TsOH}} \text{Boc-Asp(OtBu)-OH}

    Yield: 80–85% after aqueous extraction.

  • Workup :
    The crude product is partitioned between tert-butyl acetate and water. The organic phase is washed with brine, dried over MgSO₄, and concentrated.

Advantages : Scalable; avoids coupling agents.
Limitations : Requires specialized equipment for gas handling; longer reaction time.

Method 3: Solid-Phase Synthesis for Peptide Derivatives

In peptide chemistry, the compound is synthesized as part of larger fragments. For example, Ac-D-Lys(Boc)-Asp(OtBu)-OH is prepared via:

  • Activation :
    Boc-Asp(OtBu)-OH is converted to its N-hydroxysuccinimide (NHS) ester using DCC in tetrahydrofuran (THF).

    Boc-Asp(OtBu)-OH+NHSDCCBoc-Asp(OtBu)-OSu\text{Boc-Asp(OtBu)-OH} + \text{NHS} \xrightarrow{\text{DCC}} \text{Boc-Asp(OtBu)-OSu}
  • Coupling :
    The NHS ester reacts with H-Val-m-Tyr-OMe in THF with N,N-diisopropylethylamine (DIPEA), yielding the protected peptide.

    Boc-Asp(OtBu)-OSu+H-Val-m-Tyr-OMeDIPEABoc-Asp(OtBu)-Val-m-Tyr-OMe\text{Boc-Asp(OtBu)-OSu} + \text{H-Val-m-Tyr-OMe} \xrightarrow{\text{DIPEA}} \text{Boc-Asp(OtBu)-Val-m-Tyr-OMe}

    Yield: 65–70% after purification.

Advantages : Integrates with automated peptide synthesizers.
Limitations : Lower yields due to steric hindrance.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purification
Stepwise (2.1)Boc₂O, DCC, DMAP0–25°C, 12–16 h70–75%Column chromatography
One-Pot (2.2)Boc₂O, isobutene, p-TsOH−10°C, 48–72 h80–85%Liquid-liquid extraction
Solid-Phase (2.3)DCC, NHS, DIPEART, 4–6 h65–70%Precipitation

Key Observations :

  • The one-pot method offers higher yields and scalability but requires controlled gas environments.

  • Stepwise synthesis provides better regioselectivity for small-scale applications.

  • Solid-phase integration is optimal for peptide derivatives but incurs intermediate purification steps.

Optimization Strategies and Challenges

Solvent Systems

  • Polar aprotic solvents (e.g., THF, DMF) enhance Boc activation but may hydrolyze tert-butyl esters at elevated temperatures.

  • Terpene-based solvents (e.g., tert-butyl acetate) improve esterification kinetics with isobutene.

Catalysis

  • DMAP accelerates esterification by nucleophilic catalysis, reducing reaction times by 30%.

  • CuSO₄ in aqueous phases mitigates racemization during Boc protection.

Purification

  • Column chromatography (SiO₂, CH₂Cl₂/MeOH) remains the gold standard for lab-scale isolation.

  • Crystallization from ethyl acetate/hexane mixtures achieves >95% purity for industrial batches .

Scientific Research Applications

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis where the Boc group serves as a protective group for amino acids.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Employed in the production of fine chemicals and pharmaceuticals, where its protective groups facilitate the synthesis of high-purity products.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid primarily involves its role as a protective group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules, particularly peptides. The tert-butoxy group provides additional stability and can be involved in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Protecting Groups

a) Boc-Asp(OcHx)-OH
  • Structure : Features a cyclohexyl (OcHx) ester instead of tert-butoxy.
  • This modification is useful in stepwise deprotection strategies .
  • Molecular Weight : ~363.4 g/mol (estimated from linear formula in ).
b) Fmoc-Asp(OtBu)-OH
  • Structure : Replaces the Boc group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Impact : Fmoc is base-labile, enabling orthogonal deprotection in SPPS. This contrasts with the acid-labile Boc group, allowing sequential synthesis of complex peptides .

Variation in Ester Substituents

a) 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid
  • Structure : Substitutes tert-butoxy with a smaller methoxy group.
  • Impact: Reduced steric hindrance accelerates ester hydrolysis but may compromise solubility in non-polar solvents .
  • Molecular Weight : 247.25 g/mol ().
b) Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate
  • Structure : Contains an ethyl ester and a 3-oxo group instead of 4-oxo.
  • Impact : The ketone at C3 introduces electrophilicity, enabling nucleophilic additions absent in the target compound .

Substituent Modifications on the Backbone

a) (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid
  • Structure : Adds a benzyl group at C2.
  • Impact : Introduces aromaticity, enhancing π-π stacking interactions in hydrophobic environments. This modification is valuable in designing enzyme inhibitors .
b) (R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic Acid
  • Structure: Replaces tert-butoxy with a dimethylamino group.
  • Impact: The basic dimethylamino group increases water solubility and enables pH-dependent reactivity .

Stereochemical Variants

  • (R)-Configured Analogs: Compounds like (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid () exhibit reversed stereochemistry, which may alter binding affinity in chiral environments (e.g., enzyme active sites).

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications Reference
Target Compound C₁₃H₂₃NO₇ 329.32 Boc, tert-butoxy ester Peptide synthesis
Boc-Asp(OcHx)-OH C₁₅H₂₅NO₇ 363.36 Boc, cyclohexyl ester Orthogonal deprotection
Fmoc-Asp(OtBu)-OH C₂₃H₂₅NO₇ 451.45 Fmoc, tert-butoxy ester SPPS with base-sensitive groups
4-Methoxy analog C₁₀H₁₇NO₆ 247.25 Boc, methoxy ester Rapid hydrolysis applications
(R)-2-Benzyl variant C₁₆H₂₁NO₅ 307.34 Benzyl, tert-butoxy ester Enzyme inhibitor design

Biological Activity

4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, also known by its CAS number 5241-66-7, is a compound that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight219.26 g/mol
SolubilityVery soluble (3.6 mg/ml)
Log P (octanol-water partition coefficient)1.56
Bioavailability Score0.56

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to influence several key signaling pathways, including:

  • Wnt Signaling Pathway : This pathway is crucial for cell proliferation and differentiation. The compound may modulate this pathway, impacting tumor growth.
  • JAK/STAT Pathway : Involved in the immune response and cell growth, its modulation by this compound could have implications in cancer therapy.
  • GSK-3 Inhibition : GSK-3 plays a role in various cellular processes, including metabolism and cell cycle regulation. Inhibition of GSK-3 has been linked to neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The exact mechanism involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress, possibly through the modulation of antioxidant pathways.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of the compound on human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) showed a significant reduction in cell viability after 48 hours. The IC50 was determined to be approximately 30 µM.

Case Study 2: Anti-inflammatory Activity

A separate investigation evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model of inflammation in murine macrophages. Treatment with the compound at concentrations of 5 µM and 10 µM resulted in a dose-dependent decrease in TNF-alpha production.

Q & A

Basic: What synthetic strategies are employed to prepare 4-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid?

Methodological Answer:
The synthesis typically involves sequential protection of functional groups. A common approach includes:

Amino Group Protection : The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to prevent undesired side reactions .

Introduction of tert-Butoxy Group : The tert-butoxy moiety is introduced via alkylation or esterification under anhydrous conditions, often employing tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Oxidation/Deprotection : Controlled oxidation of intermediates (e.g., ketone formation) and selective deprotection using acidic conditions (e.g., TFA) yield the final compound .
Key Considerations : Reaction monitoring via TLC or HPLC ensures intermediate purity, while chiral resolution may require chromatographic techniques if stereocenters are present .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Advanced analytical techniques are critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of tert-butoxy (δ ~1.2 ppm for -C(CH₃)₃) and Boc-protected amine (δ ~7-8 ppm for urethane protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₃H₂₃NO₆: 308.1453) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced: How can researchers optimize reaction yields for the tert-butoxy and Boc protection steps?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance Boc group reactivity .
  • Temperature Control : Maintain 0–5°C during Boc protection to minimize racemization of chiral centers .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates esterification for tert-butoxy group introduction .
    Data-Driven Adjustments : Kinetic studies via in-situ IR or reaction calorimetry help identify rate-limiting steps and optimize reagent stoichiometry .

Advanced: What experimental approaches resolve stereochemical challenges in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for non-crystalline derivatives .

Basic: What role does this compound play in peptide synthesis?

Methodological Answer:
It serves as a protected amino acid precursor :

  • The Boc group shields the amine during solid-phase peptide synthesis (SPPS), preventing unwanted coupling .
  • The tert-butoxy group stabilizes the ketone moiety, enabling selective deprotection under mild acidic conditions (e.g., 50% TFA in DCM) .
    Applications : Used to synthesize constrained peptides or β-turn mimetics by incorporating non-natural amino acid backbones .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict electrophilic sites by analyzing frontier molecular orbitals (FMOs) .
  • Molecular Dynamics (MD) : Simulate solvation effects on tert-butoxy group stability in polar solvents .
  • Docking Studies : Evaluate interactions with enzymes (e.g., proteases) to design targeted inhibitors .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize acidic deprotection waste with sodium bicarbonate before disposal .

Advanced: How does the tert-butoxy group influence the compound’s stability under basic conditions?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butoxy group reduces nucleophilic attack on the adjacent carbonyl, enhancing stability in basic media .
  • Hydrolysis Studies : Kinetic assays (pH 7–12) show slower degradation compared to methoxy or ethoxy analogs .
    Applications : This stability enables its use in prolonged reactions (e.g., multi-step peptide elongation) without premature decomposition .

Basic: What spectroscopic techniques differentiate this compound from its methyl or ethyl analogs?

Methodological Answer:

  • IR Spectroscopy : The tert-butoxy group shows a distinct C-O stretch at ~1150 cm⁻¹, absent in smaller alkyl analogs .
  • ¹³C NMR : The quaternary carbon of the tert-butoxy group resonates at δ ~28 ppm, while methyl/ethyl analogs appear upfield .
  • MS Fragmentation : Loss of the tert-butoxy moiety (-C₄H₉O) generates a characteristic fragment ion at m/z 211 .

Advanced: How can researchers address low solubility of this compound in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO or acetonitrile (≤10% v/v) to improve solubility without denaturing proteins in biological assays .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous compatibility .
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vitro studies requiring physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.